Limonene oxide

Overview

Description

Limonene oxide, also known as 2,6-Dihydro-p-cymene oxide, is an important organic compound that is widely used in the pharmaceutical and food industries. It is a naturally occurring compound found in many plants and fruits, including oranges, lemons, and other citrus fruits. This compound is a colorless liquid with a sweet, citrus-like odor and a low viscosity. It is a highly reactive compound and is used as an intermediate in the synthesis of a variety of compounds, including terpenes, terpenoids, and flavonoids.

Scientific Research Applications

Allergenic Potential : Limonene oxide, particularly its cis and trans isomers, has been identified as a potent sensitizer. Air oxidation of d-limonene, a common component in cleaning and industrial products, is crucial for its sensitizing potential, creating potent allergens (Karlberg, Magnusson, & Nilsson, 1992).

Chemoenzymatic Epoxidation : Eco-friendly processes have been developed for synthesizing this compound. One study utilized rice husk ash-derived silica and immobilized enzyme catalysts, achieving high conversion rates under microwave irradiation. This method presents a cost-effective and environmentally friendly approach to produce this compound (Salvi & Yadav, 2020).

Acaricidal Activity : Limonene and this compound have demonstrated significant acaricidal activity against Rhipicephalus (Boophilus) microplus, a cattle tick. These compounds were effective at low concentrations, highlighting their potential in veterinary parasitology (Ferrarini et al., 2008).

Antioxidant and Anti-inflammatory Properties : d-Limonene exhibits protective effects against the nephrotoxic effects of the anticancer drug doxorubicin. It counters oxidative stress and inflammation, highlighting its potential therapeutic applications (Rehman et al., 2014).

Applications in Bioeconomy : Limonene, including its oxide form, has expanding applications in the bioeconomy. Its uses range from traditional flavor and fragrance roles to functioning as a platform chemical and solvent for natural product extraction (Ciriminna et al., 2014).

Antiproliferative Effects : Limonene and its oxide exhibit antiproliferative effects on lymphoma cell lines, involving mechanisms such as increased nitric oxide levels and ERK pathway activation. This suggests potential applications in cancer research (Manuele et al., 2009).

Detection and Quality Control : A study developed a method to determine the concentration of this compound in essential oils and beverages using solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS), aiding in quality control (Marine & Clemons, 2003).

Heterogeneous Catalytic Epoxidation : Research on this compound yields has focused on heterogeneous catalysts like Ti-MCM-41, modified by surface silylation. Such studies contribute to the efficient industrial production of this compound (Guidotti et al., 2011).

Polymers of this compound and CO2 : this compound reacts with CO2 in a ring-opening copolymerization, forming polycarbonates with unique properties. This process, using low-cost catalysts, aligns with the goals of the bioeconomy (Parrino et al., 2018).

Synthetic Applications : Limonene has been explored as an agro-chemical platform for the production of value-added compounds and as an alternative solvent, emphasizing its role in the synthesis and extraction of bioactive compounds (Aissou et al., 2016).

Mechanism of Action

Target of Action

Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene . It has been found to interact with various targets in the body. For instance, it has been shown to interact with epoxide hydrolase, an enzyme involved in the metabolism of xenobiotics . In addition, it has been suggested to interact with the respiratory chain complex .

Mode of Action

This compound’s mode of action is complex and multifaceted. It has been suggested to inhibit the activity of the respiratory chain complex , which could potentially disrupt energy production within cells. Furthermore, it undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis- and trans-limonene oxides .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. For instance, it has been suggested to inhibit the NF-κB/AP-1 pathway , which plays a crucial role in the regulation of immune and inflammatory responses. Additionally, it has been shown to affect the TLR4/NF-κB/AP-1 signaling pathways, which are involved in the regulation of immune responses .

Pharmacokinetics

Studies on limonene, from which this compound is derived, suggest that it is well-tolerated in cancer patients at doses which may have clinical activity . The maximum tolerated dose was found to be 8 g/m² per day, with nausea, vomiting, and diarrhea being dose-limiting .

Result of Action

This compound has been found to have several effects at the molecular and cellular level. It has antinociceptive and antitumoral activities . It has also been suggested to have anti-inflammatory effects by reducing pro-inflammatory cytokines . Moreover, it has been found to cause damage to the cell membrane of both Gram-positive and Gram-negative bacterial cells, leading to leakage of intracellular materials and ultimately cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can undergo oxidation in the presence of ozone . This suggests that the presence of certain environmental factors, such as ozone, could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

Limonene oxide is a flammable liquid and vapor. It may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life . It should be handled with care, avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Limonene dioxide is a platform molecule for the production of new biopolymers . The resulting copolymer was found to have a narrow molecular weight distribution with >99% carbon linkage . Furthermore, Kindermann et al. reported the reaction of limonene oxide with CO2 in the presence of Al(III) complex catalyst to develop poly(limonene) dicarbonate .

Biochemical Analysis

Biochemical Properties

Limonene oxide plays a crucial role in biochemical reactions. It is synthesized from limonene through the process of oxidation . The enzymes involved in this process include peroxygenase and other enzymes involved in the MVA pathway . The interactions between this compound and these enzymes are essential for the production of this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has demonstrated anticarcinogenic effects in both cell and animal studies . It influences cell function by mitigating oxidative stress and inflammation and regulating apoptotic cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it binds with enzymes such as peroxygenase to facilitate its synthesis . Additionally, it can exert its effects at the molecular level through enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the oxidation of limonene to form this compound takes place under atmospheric pressure and temperatures between 70 and 90 °C . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the anticarcinogenic effects of limonene, it was found that this compound had a significant impact on reducing tumor burden in animal models .

Metabolic Pathways

It interacts with enzymes such as HMG-CoA reductase and geranyl diphosphate synthase, which are crucial for its synthesis .

properties

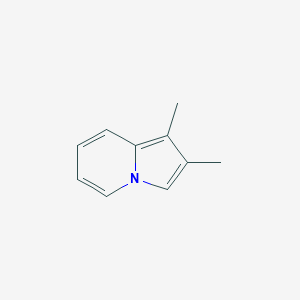

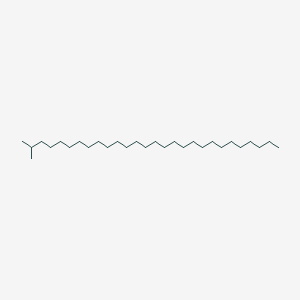

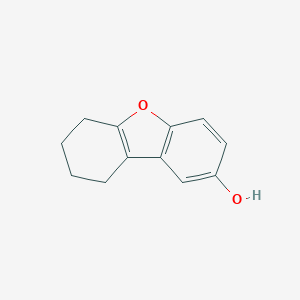

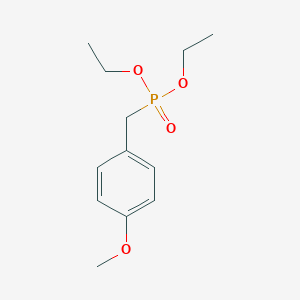

IUPAC Name |

1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862594 | |

| Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene-1,2-epoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

1195-92-2 | |

| Record name | Limonene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene-1,2-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limonene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Epoxy-p-menth-8-ene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)